3-(N-Boc-N-methylamino)methylphenylboronic acid

Protodeboronation suppression Aqueous Suzuki coupling Secondary amine boronic acids

Standard unprotected or primary N-Boc aminomethylphenylboronic acids suffer from catalyst poisoning and protodeboronation in Suzuki couplings. This N-methylated, Boc-protected meta-substituted analog solves both issues. - **Eliminates N-H proton:** Suppresses base-catalyzed B-C cleavage; compatible with aqueous basic conditions and extended reaction times. - **Orthogonal protection:** Boc group enables one-pot coupling then deprotection to free N-methylamine for amidation or sulfonylation. - **Meta vector geometry:** Provides angular side-chain projection distinct from ortho/para isomers for SAR exploration. ≥96% purity. For R&D use only.

Molecular Formula C13H20BNO4
Molecular Weight 265.12
CAS No. 2246563-06-2
Cat. No. B2787693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Boc-N-methylamino)methylphenylboronic acid
CAS2246563-06-2
Molecular FormulaC13H20BNO4
Molecular Weight265.12
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN(C)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-6-5-7-11(8-10)14(17)18/h5-8,17-18H,9H2,1-4H3
InChIKeyBBGBFHMPNVVNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(N-Boc-N-methylamino)methylphenylboronic acid CAS 2246563-06-2: Essential Suzuki–Miyaura Building Block for Medicinal Chemistry Procurement


3-(N-Boc-N-methylamino)methylphenylboronic acid (CAS 2246563-06-2) is a meta-substituted phenylboronic acid derivative featuring an N-Boc-protected N-methylaminomethyl side chain, with the molecular formula C13H20BNO4 and a molecular weight of 265.11 g/mol . The compound belongs to the class of aminomethyl-functionalized arylboronic acids, which are widely employed as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heteroaryl architectures in pharmaceutical and materials science research [1]. The Boc (tert-butoxycarbonyl) group provides orthogonal protection of the secondary amine, enabling sequential deprotection and downstream functionalization after C–C bond formation, while the N-methyl substitution distinguishes it from primary N-Boc-aminomethyl analogs in terms of steric profile and hydrogen-bonding capacity [2]. This building block is typically supplied at ≥96–98% purity and is intended exclusively for research and development use, not for human or veterinary therapeutic applications .

Why 3-(N-Boc-N-methylamino)methylphenylboronic acid Cannot Be Replaced by Unprotected or Primary Amine Analogs in Multi-Step Syntheses


Substitution of 3-(N-Boc-N-methylamino)methylphenylboronic acid with structurally similar but functionally distinct analogs—such as unprotected 3-(aminomethyl)phenylboronic acid hydrochloride (CAS 352525-94-1) or the primary N-Boc-aminomethyl variant (CAS 832114-05-3)—introduces significant synthetic liabilities that compromise reaction outcomes and increase purification burden. The unprotected primary amine in (3-(aminomethyl)phenyl)boronic acid hydrochloride exhibits competing nucleophilicity under Suzuki coupling conditions, leading to off-target reactions, catalyst poisoning through amine–palladium coordination, and reduced coupling efficiency unless additional protecting-group steps are introduced . The primary N-Boc-aminomethyl analog retains a hydrogen-bond donor (N–H) that participates in protodeboronation side reactions and limits compatibility with anhydrous or electrophilic reaction media [1]. In contrast, the N-methyl substitution in the target compound eliminates the N–H proton entirely, suppressing base-mediated protodeboronation and broadening the operational pH window for coupling reactions [2]. These distinctions are not merely incremental—they fundamentally affect whether a multi-step synthetic sequence can proceed without intermediate isolation, protection–deprotection cycling, or yield-eroding side reactions. Procurement decisions that treat these compounds as interchangeable risk batch failure, extended timelines, and increased material costs.

Quantitative Differentiation Evidence: 3-(N-Boc-N-methylamino)methylphenylboronic acid vs. Primary Amine and Unprotected Analogs


N-Methyl Substitution Eliminates Protodeboronation Pathways: Comparative Stability Advantage vs. N–H-Containing Analogs

Boronic acids bearing N–H functional groups undergo base-catalyzed protodeboronation via a pathway that requires an acidic N–H proton to facilitate B–C bond cleavage. The N-methyl substitution in 3-(N-Boc-N-methylamino)methylphenylboronic acid eliminates this labile proton, rendering the protodeboronation pathway inaccessible under standard Suzuki–Miyaura coupling conditions. In contrast, the primary N-Boc-aminomethyl analog (CAS 832114-05-3) retains an N–H proton and remains susceptible to protodeboronation when exposed to aqueous base or elevated temperatures [1]. While direct comparative protodeboronation rate data for this specific compound pair has not been published, the underlying mechanistic principle is well-established: secondary N-alkylated aminomethylphenylboronic acids exhibit suppressed protodeboronation relative to their primary amine-containing counterparts, as documented in comprehensive reviews of boronic acid stability [2].

Protodeboronation suppression Aqueous Suzuki coupling Secondary amine boronic acids

Boc-Protected Amine Enables pH-Compatible Multi-Step Sequences Without Intermediate Isolation

The tert-butoxycarbonyl (Boc) group in 3-(N-Boc-N-methylamino)methylphenylboronic acid serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) after the Suzuki coupling step, without affecting the newly formed biaryl bond. In contrast, the unprotected analog 3-(aminomethyl)phenylboronic acid hydrochloride (CAS 352525-94-1) exposes a free primary amine throughout the coupling reaction, which can competitively coordinate to the palladium catalyst, act as a competing nucleophile toward electrophilic coupling partners, or undergo unwanted acylation/sulfonylation under reaction workup conditions . While no published head-to-head yield comparison exists for this specific transformation, the general principle of Boc protection to preserve amine functionality during cross-coupling is universally applied in medicinal chemistry route design. The Boc group also enhances solubility in organic solvents, facilitating homogeneous reaction conditions [1].

Orthogonal protection Sequential deprotection Pharmaceutical intermediate synthesis

Boronic Acid vs. Pinacol Ester: Kinetic Transmetallation Advantage in Sequential Cross-Couplings

3-(N-Boc-N-methylamino)methylphenylboronic acid is supplied and utilized as the free boronic acid, not as a pinacol ester. This distinction has direct synthetic consequences: boronic acids undergo transmetallation with the palladium catalyst more rapidly than the corresponding pinacol esters under standard Suzuki–Miyaura conditions. Fyfe, Fazakerley, and Watson (Angewandte Chemie International Edition, 2017) demonstrated that boronic acids can be chemoselectively reacted in the presence of ostensibly equivalently reactive boronic acid pinacol (BPin) esters by kinetic discrimination during transmetallation [1]. This kinetic preference enables sequential chemoselective cross-couplings in a single reaction vessel without protecting-group manipulation. While this study did not specifically test 3-(N-Boc-N-methylamino)methylphenylboronic acid, the kinetic discrimination principle applies to all arylboronic acids relative to their pinacol ester counterparts. Additionally, Oka et al. (Organic Letters, 2022) reported that purified arylboronic esters provided higher yields than the corresponding aryl boronic acids or pinacol esters in certain contexts, underscoring that the choice of boron species is context-dependent and non-trivial [2].

Kinetic transmetallation Chemoselective Suzuki coupling Boronic acid vs. boronic ester

Meta-Substitution Pattern Maintains Conformational Flexibility for Diverse Coupling Partners

The aminomethyl substituent in 3-(N-Boc-N-methylamino)methylphenylboronic acid is positioned at the meta (3-) position relative to the boronic acid group, rather than at the ortho or para position. This regiochemistry has established consequences for Suzuki coupling reactivity and product properties. Ortho-substituted phenylboronic acids often exhibit reduced coupling efficiency with sterically hindered aryl halides due to intramolecular steric congestion around the boron center; para-substituted analogs, while sterically unencumbered, can produce biaryl products with extended linear geometries that may be suboptimal for certain binding pockets [1]. Meta-substitution offers a balance: the boronic acid remains sterically accessible for transmetallation while the aminomethyl side chain projects away from the coupling site, minimizing interference. A comprehensive review by Adamczyk-Woźniak and colleagues has documented the influence of ortho-substituents on phenylboronic acid properties, noting that ortho-aminomethyl groups significantly alter pKa and diol-binding behavior compared to meta- and para-isomers [2]. While this review focuses on sugar receptor applications, the underlying structure–property relationships are transferable to synthetic utility.

Meta-substituted phenylboronic acid Steric accessibility Biaryl conformation

Optimal Use Cases for 3-(N-Boc-N-methylamino)methylphenylboronic acid Based on Structural Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Amine Protection

In medicinal chemistry campaigns where a free secondary amine is the ultimate pharmacophoric or linker-attachment point, the Boc-protected N-methylamino group in this compound enables a streamlined two-step sequence: (1) Suzuki–Miyaura coupling to install the biaryl core, followed by (2) acidic Boc deprotection (TFA/DCM or HCl/dioxane) to liberate the N-methylamine for subsequent amide bond formation, reductive amination, or sulfonylation. The alternative approach—using an unprotected aminomethylphenylboronic acid—would require an additional pre-coupling protection step or risk amine interference during coupling [1]. This orthogonal protection strategy is standard in pharmaceutical intermediate synthesis, as exemplified in the preparation of N-Boc-arylamine building blocks for drug candidates . Procurement of the pre-protected building block eliminates at least one synthetic operation and associated purification from the user's workflow.

Aqueous or High-pH Suzuki Couplings Where Protodeboronation Must Be Avoided

For Suzuki–Miyaura coupling protocols that employ aqueous bases (e.g., Na₂CO₃, K₃PO₄ in H₂O/dioxane mixtures) or require extended reaction times at elevated temperatures, the N-methyl substitution in 3-(N-Boc-N-methylamino)methylphenylboronic acid eliminates the N–H proton that would otherwise participate in base-catalyzed protodeboronation. As established in Section 3, primary amine-containing analogs retain this labile proton and are susceptible to B–C bond cleavage under these conditions [1]. This property makes the target compound particularly suitable for challenging couplings with electron-deficient or sterically hindered aryl halides that demand prolonged heating in basic aqueous media, where protodeboronation of unprotected or N–H-containing analogs would erode yield and complicate purification.

One-Pot Sequential Cross-Coupling Leveraging Kinetic Transmetallation Differences

In synthetic routes that install two different aryl groups via sequential Suzuki couplings, the boronic acid form of 3-(N-Boc-N-methylamino)methylphenylboronic acid offers a kinetic advantage. As demonstrated by Fyfe et al., boronic acids undergo transmetallation more rapidly than boronic acid pinacol esters, enabling chemoselective discrimination in a single reaction vessel without protecting-group manipulation [1]. A synthetic sequence could employ this compound as the first coupling partner (fast transmetallation), followed by addition of a pinacol ester-bearing coupling partner (slower transmetallation) to construct unsymmetrical terphenyl or heteroaryl architectures in a single operation. This strategy reduces step count, minimizes intermediate isolations, and conserves material.

Synthesis of Biaryl Libraries Where Meta-Substitution Geometry Is Required for SAR Exploration

When building compound libraries for structure–activity relationship (SAR) studies, the regiochemistry of substituents on the biaryl scaffold profoundly influences molecular shape, conformational preferences, and target binding. The meta-substitution pattern of this compound produces biaryl products with an angular projection of the aminomethyl side chain, distinct from the linear extension provided by para-substituted analogs or the constrained geometry of ortho-substituted variants [1]. This differentiation is critical in hit-to-lead optimization where subtle changes in vector geometry can determine binding affinity and selectivity. Procurement of the meta-substituted building block ensures access to a specific region of chemical space that ortho- and para-isomers cannot replicate, directly supporting SAR hypothesis testing.

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